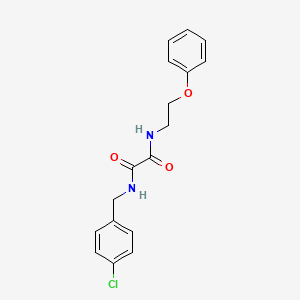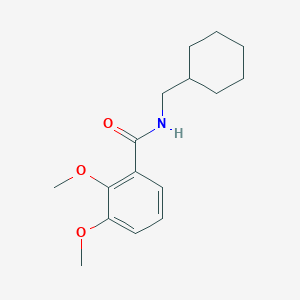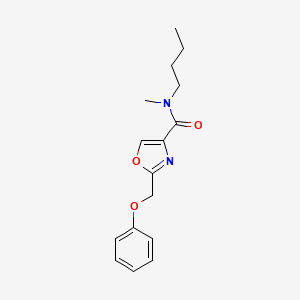![molecular formula C16H12BrClF3NO2 B5174864 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5174864.png)
2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide, commonly known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTF is a small molecule that belongs to the class of amide compounds. It has been found to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of BTF involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. BTF has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDACs, BTF can alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
BTF has been found to possess several biochemical and physiological effects that make it a promising candidate for the development of new drugs. BTF has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activation of several signaling pathways that are involved in cancer cell proliferation and survival. Moreover, BTF has been found to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTF has several advantages for lab experiments, including its high purity and stability. Moreover, BTF has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, BTF has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration must be given to the dose and concentration of BTF used in lab experiments.
Direcciones Futuras
There are several future directions for the research on BTF. One potential direction is to investigate the use of BTF in combination with other drugs for the treatment of cancer. Another direction is to investigate the use of BTF for the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Moreover, the development of new synthetic methods for BTF may improve the yield and purity of the compound, which may have implications for its therapeutic applications. Overall, the research on BTF has significant potential for the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of BTF involves several steps, including the reaction of 3-methyl-4-bromo phenol with 4-chloro-2-trifluoromethyl aniline to form an intermediate compound. The intermediate compound is then reacted with acetic anhydride to produce the final product, BTF. The synthesis of BTF has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
BTF has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BTF has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, BTF has been found to inhibit the activation of several signaling pathways that are involved in cancer cell proliferation and survival.
Propiedades
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClF3NO2/c1-9-6-11(3-4-13(9)17)24-8-15(23)22-14-5-2-10(18)7-12(14)16(19,20)21/h2-7H,8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPUERZBYKPKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5174784.png)
![tert-butyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5174791.png)
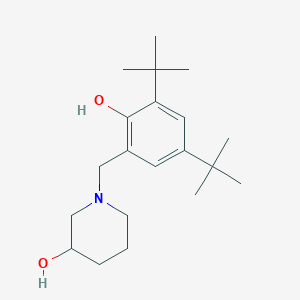
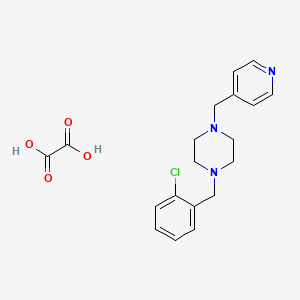
![5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5174820.png)
![2-{[4-(2,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5174838.png)
![2,3-di-2-pyridinyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5174841.png)
![N-(4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5174843.png)
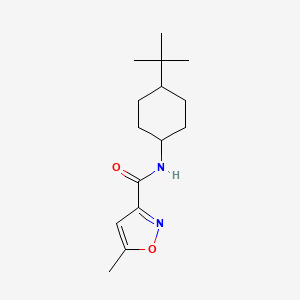
![2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5174849.png)
